-Amino-4'-hydroxybenzophenone is a synthetic organic molecule. Research has explored various methods for its synthesis, including:
Studies have also characterized the physical and chemical properties of 4-amino-4'-hydroxybenzophenone, such as its melting point, solubility, and spectral data (e.g., nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy) [, ].
Research suggests that 4-amino-4'-hydroxybenzophenone may have potential applications in various scientific fields, including:
4-Amino-4'-hydroxybenzophenone, also known as benzophenone-4-amino-4'-hydroxy, is an organic compound with the molecular formula C13H11N1O2. This compound features a benzophenone structure substituted with an amino group and a hydroxy group at the para positions of the phenyl rings. It is characterized by its light yellow to white crystalline appearance and is soluble in organic solvents. The compound is notable for its role in various
The major products from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and alkylated or acylated benzophenone derivatives from substitution reactions .
4-Amino-4'-hydroxybenzophenone exhibits significant biological activity, particularly as an antifungal agent. It primarily targets lanosterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates that compromise cell membrane integrity and function, ultimately resulting in cell death.
Additionally, pharmacokinetic studies indicate that 4-Amino-4'-hydroxybenzophenone has moderate oral bioavailability due to first-pass metabolism and is excreted via the kidneys.
The synthesis of 4-Amino-4'-hydroxybenzophenone can be achieved through several methods:
4-Amino-4'-hydroxybenzophenone finds applications across various fields:
These applications highlight its versatility in both medicinal chemistry and industrial processes.
Studies on 4-Amino-4'-hydroxybenzophenone have focused on its interactions with biological systems, particularly its inhibitory effects on fungal enzymes involved in sterol biosynthesis. The compound's mechanism of action involves binding to the active site of lanosterol 14-alpha demethylase, effectively blocking its enzymatic activity and leading to increased membrane permeability in fungal cells.
Several compounds share structural similarities with 4-Amino-4'-hydroxybenzophenone, each exhibiting unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Aminobiphenyl | An amine derivative of biphenyl | Carcinogenic properties |
p-Aminophenol | Contains an amino group and a hydroxy group | Used as an analgesic (e.g., paracetamol) |
Benzophenone | A parent structure lacking amino/hydroxy substitutions | UV filtering properties |
While many compounds share similar functional groups, 4-Amino-4'-hydroxybenzophenone's specific combination of amino and hydroxy groups attached to a benzophenone framework allows it to exhibit distinct antifungal activity while also serving as an effective UV filter. This dual functionality differentiates it from other similar compounds that may lack one or both of these properties .
The synthesis of 4-Amino-4'-hydroxybenzophenone requires strategic approaches to selectively position both the amino and hydroxyl functional groups at their respective para positions. Various methodologies have been developed, each with distinct advantages and limitations.
Friedel-Crafts acylation represents one of the foundational approaches for synthesizing benzophenone derivatives. For 4-hydroxybenzophenone derivatives, the reaction typically involves the careful selection of starting materials and reaction conditions to ensure proper regioselectivity.
A promising approach involves using trihalomethylbenzene compounds reacting with phenol under Friedel-Crafts conditions. This method demonstrates exceptional regioselectivity for the para position, yielding primarily 4-substituted products with minimal formation of isomers. The general reaction pathway can be represented as:
Phenol + Trihalomethylbenzene → 4-Hydroxybenzophenone derivatives
While this method is primarily documented for producing 4-hydroxybenzophenone, it can be adapted to synthesize 4-Amino-4'-hydroxybenzophenone through subsequent modifications, such as introducing a protected amino group that can be revealed after the initial coupling reaction.
Another approach involves the condensation reaction between phenol and nitriles in the presence of Lewis acid catalysts. This method is particularly valuable for synthesizing aminoalkyl p-hydroxyphenyl ketones, as shown in the following reaction:
Phenol + R₁R₂N-CH₂-CN → HO-C₆H₄-CO-CH₂-NR₁R₂
The reaction proceeds through a nitroalkane solvent system, which has been found to significantly enhance the efficiency of the condensation process. This approach could potentially be modified to yield 4-Amino-4'-hydroxybenzophenone by selecting appropriate nitrile derivatives.
Several alternative routes exist for synthesizing 4-Amino-4'-hydroxybenzophenone, including multi-step processes that involve intermediate compounds.
One documented approach for similar compounds begins with the synthesis of 4-nitro-4'-chlorobenzophenone from p-nitrobenzoyl chloride and chlorobenzene using anhydrous AlCl₃ as a catalyst. The nitro group is subsequently reduced to an amino group using sodium sulfide (Na₂S₂). This methodology can be adapted for 4-Amino-4'-hydroxybenzophenone synthesis by replacing chlorobenzene with an appropriate hydroxylated precursor or through post-synthesis conversion of the chloro group to a hydroxyl group.
The reaction sequence can be summarized as:
Another viable approach involves the use of poly(4-oxybenzoyl) as an acylating agent. This method involves polymerizing 4-hydroxybenzoic acid or its derivatives to form poly(4-oxybenzoyl), which then reacts with appropriately substituted aromatic compounds in the presence of Lewis acids. The process can be operated as a one-pot reaction, offering significant advantages for industrial-scale production.
Hydrolysis routes have also been documented, particularly for converting halogenated benzophenones to their hydroxylated counterparts. For example, 4-fluoro-4'-hydroxybenzophenone can be prepared through controlled hydrolysis conditions, suggesting that similar approaches could be applied for synthesizing 4-Amino-4'-hydroxybenzophenone from appropriate precursors.
The selection of appropriate catalysts and optimization of reaction conditions play crucial roles in achieving high yields and selectivity in the synthesis of 4-Amino-4'-hydroxybenzophenone.
Table 1: Common Lewis Acid Catalysts for Benzophenone Synthesis
For Friedel-Crafts reactions involving trihalomethylbenzenes and phenol, optimal conditions have been established through systematic studies. The reaction typically proceeds at low temperatures (0-5°C) during the addition of reactants to minimize side reactions, followed by warming to room temperature (20-25°C) for the completion of the reaction. The use of 1,2-dichloroethane as a solvent has been found to be particularly effective for these transformations.
For reduction reactions converting nitro groups to amino groups, orthogonal experimental designs have determined optimal conditions. For example, the reduction of 4-nitro-4'-chlorobenzophenone to 4-amino-4'-chlorobenzophenone achieves optimal results at 92°C with a reaction time of 2.5 hours and a molar ratio of nitro compound to Na₂S₂ of 1:1.7. Similar optimization strategies would be valuable for the synthesis of 4-Amino-4'-hydroxybenzophenone.
The solvent selection significantly impacts reaction efficiency. For condensation reactions between phenol and nitriles, nitroalkanes have been found to be "unexpectedly much better" solvents compared to alternatives. This highlights the importance of solvent screening and optimization in developing efficient synthetic routes.
Achieving high yields and purity for 4-Amino-4'-hydroxybenzophenone requires careful attention to reaction parameters and purification techniques.
Table 2: Yield Optimization Strategies for Benzophenone Derivatives
For purification, recrystallization using dilute glacial acetic acid has proven effective for related benzophenone derivatives, producing products with purities up to 98%. For 4-amino-4'-chlorobenzophenone, optimized synthesis conditions achieved 85.80% yield with 98.08% purity, suggesting that similar results could be attainable for 4-Amino-4'-hydroxybenzophenone with appropriate optimization.
Selective precipitation techniques can also enhance purity. For example, pH-controlled precipitation has been used to reduce isomeric impurities in 4-fluoro-4'-hydroxybenzophenone from 1.2% to 0.1% through sequential precipitations. Similar approaches could be applied to purify 4-Amino-4'-hydroxybenzophenone.
Irritant